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Compound of Interest

Compound Name: 2-Cyclopentyl-1,3-thiazole
CAS No.: 958827-20-8
Cat. No.: B2563013
Get Quote
Abstract

2-Cyclopentyl-1,3-thiazole represents a strategic scaffold in medicinal chemistry and
agrochemical development, serving as a lipophilic bioisostere for ortho-substituted pyridines
and benzenes. This technical guide provides a comprehensive analysis of its physicochemical
properties, synthetic pathways, and reactivity profiles. We focus on the causality behind
synthetic choices—specifically comparing the regioselectivity of Minisci radical alkylations
versus the reliability of Hantzsch cyclization—and detail the compound's utility in modulating
LogP and metabolic stability in drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][>][6][7]1[8]

The 2-cyclopentyl-1,3-thiazole moiety combines an electron-deficient heteroaromatic ring
(thiazole) with a lipophilic, sterically demanding cycloalkyl group. This unique pairing creates a
"hydrophobic anchor" often used to fill non-polar pockets in enzyme active sites.

Structural Specifications
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e |[UPAC Name: 2-Cyclopentyl-1,3-thiazole[1]
e Molecular Formula: CeH11NS

e Molecular Weight: 153.24 g/mol

e PubChem CID: 16206151

« SMILES:C1CCC(C1)C2=NC=CS2

Predicted Physicochemical Data

Note: Experimental data for the parent compound is limited; values below are computed based
on structure-property relationship (SPR) algorithms and analogous derivatives.

Property Value (Predicted/Range) Significance in R&D

High boiling point indicates low
Boiling Point 215-225 °C (at 760 mmHg) volatility; suitable for high-temp

reactions.

Moderate lipophilicity; ideal for
LogP (Octanol/Water) 26-29 crossing blood-brain barrier

(BBB) or cell membranes.

Low TPSA suggests excellent
Topological Polar Surface Area  ~12.9 A2 99 B
membrane permeability.

Weakly basic; remains
pKa (Conjugate Acid) ~2.5 (Thiazole N) uncharged at physiological pH
(7.4).

_ Slightly denser than water due
Density ~1.08 g/cm?3 o
to sulfur atom contribution.

Synthetic Methodologies

Two primary routes exist for synthesizing 2-cyclopentyl-1,3-thiazole: the classical Hantzsch
Thiazole Synthesis (for de novo ring construction) and the Minisci Reaction (for late-stage
functionalization).
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Method A: Hantzsch Thiazole Synthesis (De Novo
Construction)

This is the most reliable method for generating the thiazole core with high regiocontrol. It
involves the condensation of a thioamide with an

-haloketone.

Mechanism & Rationale

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the

-carbon of the haloketone, followed by intramolecular condensation of the amine with the
carbonyl.

o Precursor: Cyclopentanecarbothioamide is required. It is synthesized by treating
cyclopentanecarbonitrile with hydrogen sulfide (or ammonium sulfide) or by thionating
cyclopentanecarboxamide with Lawesson’s Reagent.

+ Reagent: Chloroacetaldehyde (usually generated in situ or used as a hydrate) provides the
C4-C5 fragment.

Protocol: Synthesis from Cyclopentanecarbothioamide

e Thioamide Formation:
o Dissolve cyclopentanecarboxamide (10 mmol) in dry THF.

o Add Lawesson’s Reagent (5.5 mmol) and reflux for 3 hours under

o Checkpoint: Monitor TLC for disappearance of amide.

o Workup: Cool, concentrate, and purify via flash chromatography to obtain
Cyclopentanecarbothioamide.

o Cyclization:

o Dissolve Cyclopentanecarbothioamide (1.0 eq) in Ethanol (0.5 M).
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o Add Chloroacetaldehyde (50% wt in water, 1.2 eq) dropwise.
o Heat to reflux for 4-6 hours.
o Observation: The solution typically turns yellow/orange.
e Workup:
o Cool to RT. Neutralize with saturated

(evolution of
).

o Extract with Ethyl Acetate (3x). Wash organics with brine.
o Dry over

and concentrate.

o Purification: Distillation or column chromatography (Hexane/EtOAc gradient).

Method B: Minisci Radical Alkylation (Late-Stage
Functionalization)

This method allows for the direct attachment of the cyclopentyl group to an existing thiazole
ring. It is faster but often suffers from lower regioselectivity (C2 vs C5).

o Reagents: Thiazole, Cyclopentanecarboxylic acid, Silver nitrate (

), Ammonium persulfate (
).

e Mechanism: Oxidative decarboxylation of the carboxylic acid generates a nucleophilic
cyclopentyl radical, which attacks the protonated thiazole ring (most electron-deficient
position).
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Route A: Hantzsch Synthesis (High Regio-fidelity)

Reflux, THF _

Cyclopentanecarboxamide Cyclopentanecarbothioamide

Hantzsch Cyclization

Lawesson's Reagent Chloroacetaldehyde
(Thionation) (EtOH, Reflux)  [F=====—=—-e________
Minisci Radical 2-Cyclopentyl-1,3-thiazole
P Substitution (C2)

Cyclopentanecarboxylic Acid
AgNO3 / (NH4)25208

Click to download full resolution via product page

Caption: Comparison of Hantzsch cyclization (Route A) and Minisci radical alkylation (Route B)
for synthesis.

Reactivity Profile & Structural Analysis
Aromaticity and Electrophilic Substitution

The thiazole ring is aromatic but

-deficient (similar to pyridine). The sulfur atom donates electron density, but the nitrogen
withdraws it.

o C2 Position: Blocked by the cyclopentyl group.

o C5 Position: The most reactive site for Electrophilic Aromatic Substitution (EAS) due to
sulfur's activation. Halogenation (e.g.,

) or nitration will occur preferentially here.

o C4 Position: Least reactive towards electrophiles.

C-H Activation (Lithiation)
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The C5 proton is relatively acidic compared to benzene.

e Protocol: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF will selectively deprotonate
the C5 position.

o Application: The resulting lithiated species can be trapped with electrophiles (aldehydes,
halides,

) to create 2,5-disubstituted thiazoles.

Metabolic Stability (Medicinal Chemistry Context)

In drug design, the 2-cyclopentyl group serves two functions:

» Steric Shielding: It protects the N3 nitrogen from coordination with metalloenzymes (unless
desired).

o Metabolic Soft Spot: The cyclopentyl ring itself is susceptible to Cytochrome P450-mediated
oxidation (hydroxylation), typically at the C3' or C4' positions of the cyclopentyl ring. This
must be monitored during lead optimization.

Medicinal Chemistry Applications

The 2-cyclopentyl-1,3-thiazole scaffold is a privileged structure in fragment-based drug
discovery (FBDD).

Bioisosterism

It acts as a non-classical bioisostere for:

e Ortho-substituted Pyridines: The thiazole nitrogen mimics the pyridine nitrogen, while the
sulfur mimics the steric bulk of a vinyl group.

 |sobutyl/Neopentyl groups: The cyclopentyl group provides a rigidified hydrophobic volume,
reducing the entropic penalty of binding compared to flexible alkyl chains.

Case Study: LogP Modulation

Replacing a 2-phenyl group with a 2-cyclopentyl group typically:
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e Increases

character (Fsp3), improving solubility.

» Maintains lipophilicity (LogP) while removing a "flat" aromatic ring, which can improve
selectivity and reduce non-specific binding.

Safety & Handling (SDS Highlights)

While specific toxicological data for the parent compound is sparse, it should be handled as a
standard functionalized thiazole.

e Hazards:
o Skin/Eye Irritant: Thiazoles are known sensitizers.
o Acute Toxicity: Harmful if swallowed (Category 4).
o Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Thiazoles can darken upon oxidation/exposure to light.

o Incompatibility: Strong oxidizing agents, strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Cyclopentyl-1,3-thiazole: Structural Architecture and
Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2563013/docs#2-cyclopentyl-1-3-thiazole-structural-
architecture-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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